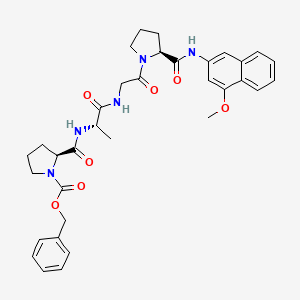

Z-Pro-Ala-Gly-Pro-4M-betana

説明

Significance of Synthetic Peptides in Enzyme Substrate Development and Mechanistic Inquiry

Synthetic peptides are indispensable in modern biochemistry, particularly for understanding how enzymes function. scbt.comthermofisher.com They serve as custom-designed substrates that mimic the natural targets of enzymes, allowing researchers to study enzymatic activity and specificity in a controlled manner. scbt.comthermofisher.com By creating peptides with specific amino acid sequences, scientists can investigate the intricate interactions between an enzyme and its substrate, shedding light on the molecular recognition and catalytic mechanisms. scbt.comnih.gov These synthetic tools are crucial for a variety of applications, including monitoring enzymatic reactions, identifying enzyme inhibitors or activators, and exploring the pathways of cellular signaling and metabolism. scbt.com

The ability to synthesize peptides with defined sequences has revolutionized the study of proteases, a major class of enzymes that cleave peptide bonds. thermofisher.com Researchers can systematically alter the amino acid sequence of a synthetic substrate to map the enzyme's binding site and determine its substrate specificity. nih.gov This information is vital for designing drugs that can selectively target specific enzymes involved in disease processes. thermofisher.com Furthermore, synthetic peptides are instrumental in developing high-throughput screening assays for drug discovery, enabling the rapid identification of potential therapeutic candidates. scbt.comnih.gov

Historical Context of Fluorogenic Peptide Substrates, including Naphthylamide Derivatives

The development of fluorogenic substrates has been a significant advancement in enzyme kinetics, offering a highly sensitive and continuous method for measuring enzyme activity. nih.govacs.org These substrates are engineered to be non-fluorescent or have low fluorescence until they are acted upon by an enzyme. The enzymatic cleavage releases a fluorophore, a molecule that emits light, resulting in a measurable increase in fluorescence. mdpi.com This approach provides a real-time window into the rate of an enzymatic reaction. nih.gov

Among the various types of fluorogenic substrates, those based on naphthylamide derivatives have a long history of use. scbt.combachem.com Naphthylamine and its derivatives, such as 4-methoxy-β-naphthylamine (4MβNA), are weakly fluorescent when attached to a peptide. bachem.comechelon-inc.com However, upon enzymatic cleavage of the amide bond, the free naphthylamine is released, which is highly fluorescent. bachem.comechelon-inc.com This change in fluorescence can be detected with high sensitivity, making naphthylamide-based substrates excellent tools for quantifying the activity of various proteases. scbt.combachem.com The spectral properties of these compounds, with excitation typically around 335-350 nm and emission between 410-440 nm, are well-suited for standard laboratory fluorometers. bachem.comechelon-inc.com

Rationale for Investigating the Z-Pro-Ala-Gly-Pro-4M-betana Motif

The specific sequence of Z-Pro-Ala-Gly-Pro-4M-betana is designed to target certain proteases with high specificity. The "Z" group, or benzyloxycarbonyl group, is a common N-terminal protecting group in peptide synthesis. The peptide sequence itself, Pro-Ala-Gly-Pro, is of significant interest. Proline-rich sequences are known to be involved in protein-protein interactions and can adopt specific secondary structures. news-medical.net The Gly-Pro motif is found in collagen and can be a target for collagenases. bachem.com The entire sequence is likely designed to mimic the cleavage site of a specific protease, such as prolyl oligopeptidase, which is known to cleave peptides at the carboxyl side of proline residues. tandfonline.com

The "4M-betana" component is a 4-methoxy-β-naphthylamide group. bachem.comechelon-inc.com As discussed, this is a fluorogenic reporter. bachem.comechelon-inc.com When an enzyme cleaves the peptide bond between the C-terminal proline and the 4-methoxy-β-naphthylamide, the highly fluorescent 4-methoxy-β-naphthylamine is released. bachem.comechelon-inc.com This allows for the sensitive and continuous measurement of the enzyme's activity. Therefore, Z-Pro-Ala-Gly-Pro-4M-betana is a valuable research tool for studying the kinetics and specificity of proteases that recognize and cleave proline-containing peptide sequences.

特性

CAS番号 |

100900-21-8 |

|---|---|

分子式 |

C34H39N5O7 |

分子量 |

629.7 g/mol |

IUPAC名 |

benzyl (2S)-2-[[(2S)-1-[[2-[[(2S)-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C34H39N5O7/c1-22(36-32(42)28-15-9-17-39(28)34(44)46-21-23-10-4-3-5-11-23)31(41)35-20-30(40)37-33(43)27-14-8-16-38(27)25-18-24-12-6-7-13-26(24)29(19-25)45-2/h3-7,10-13,18-19,22,27-28H,8-9,14-17,20-21H2,1-2H3,(H,35,41)(H,36,42)(H,37,40,43)/t22-,27-,28-/m0/s1 |

InChIキー |

UDKUGLWNVKOFSM-FAQZDJIUSA-N |

SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |

異性体SMILES |

C[C@@H](C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@@H]4CCCN4C(=O)OCC5=CC=CC=C5 |

正規SMILES |

CC(C(=O)NCC(=O)NC(=O)C1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |

同義語 |

Z-PRO-ALA-GLY-PRO-4M-BETANA |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Z Pro Ala Gly Pro 4m Betana

Optimized Peptide Synthesis Strategies for the Z-Pro-Ala-Gly-Pro Core

The chemical synthesis of peptides like Z-Pro-Ala-Gly-Pro-4M-betana is most commonly achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. lcms.cznih.gov The process includes repeated cycles of deprotection, coupling, and washing steps. bachem.com

Exploration of Protecting Group Chemistries for Z-Modification

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional groups of the amino acids. nih.govwikipedia.org For the N-terminus, the benzyloxycarbonyl (Z) group is a carbamate-type protecting group. wikipedia.org It is typically installed using benzyl (B1604629) chloroformate. The Z group is stable under many conditions but can be removed by methods like catalytic hydrogenation or with HBr in acetic acid. wikipedia.org

The two main strategies in SPPS are Boc/Bzl and Fmoc/tBu. wikipedia.org The Boc/Bzl approach uses an acid-labile Boc group for the N-terminus and benzyl-based side-chain protection. wikipedia.org In contrast, the Fmoc/tBu strategy employs a base-labile Fmoc group for the N-terminus and acid-labile side-chain protecting groups. wikipedia.org The choice between these strategies depends on the specific amino acid sequence and the desired final product. For solution-phase synthesis, Boc or Z groups are commonly used for temporary Nα-protection. bachem.com

An orthogonal protecting group strategy allows for the selective removal of one protecting group while others remain intact, which is crucial for synthesizing complex or modified peptides. organic-chemistry.org For instance, the side chains of amino acids like Lysine and Ornithine require protection to prevent the formation of branched peptides. ug.edu.pl

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Removal Conditions | Primary Use |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) nih.gov | N-terminal protection wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) nih.gov | N-terminal protection wikipedia.org |

| Benzyl | Bzl | Catalytic hydrogenation wiley-vch.de | Side-chain protection wikipedia.org |

| Benzyloxycarbonyl | Z | Catalytic hydrogenation, HBr/acetic acid wikipedia.org | N-terminal and side-chain protection bachem.comwikipedia.org |

| Acetamidomethyl | Acm | Iodine (I2) novoprolabs.com | Cysteine thiol protection novoprolabs.com |

Synthetic Routes for Incorporating Beta-Alanine and 4-Methoxy-Naphthylamide (4MβNA) Moieties

The synthesis of peptides containing non-standard amino acids like β-alanine or modified C-terminals such as 4-methoxy-β-naphthylamide (4MβNA) requires specific synthetic approaches. The incorporation of β-alanine into a peptide chain can be achieved using standard peptide coupling methods, similar to those for α-amino acids. nih.gov

The 4-methoxy-β-naphthylamide (4MβNA) moiety is often used as a fluorescent reporter group in enzyme assays. novoprolabs.comrsc.org Its incorporation at the C-terminus of a peptide typically involves the coupling of the fully protected peptide acid to 4-methoxy-β-naphthylamine.

Chemo-Enzymatic Approaches in Z-Pro-Ala-Gly-Pro-4M-betana Synthesis

Chemo-enzymatic peptide synthesis (CEPS) combines chemical synthesis with enzyme-catalyzed reactions. qyaobio.comnih.gov This approach offers several advantages, including mild reaction conditions, high stereoselectivity (avoiding racemization), and the ability to use minimally protected substrates. nih.gov Hydrolases, such as proteases, are often used in reverse to form peptide bonds. qyaobio.comnih.gov

Enzymes like subtilisin, papain, and α-chymotrypsin can be used to catalyze the formation of peptide bonds. nih.govuu.nl For instance, serine proteases can be used for the synthesis of C-terminal arylamides. acs.org The choice of enzyme depends on the specific amino acid sequence, as enzymes exhibit substrate specificity. For example, chymotrypsin (B1334515) has a preference for aromatic amino acids. CEPS can be particularly advantageous for ligating peptide fragments together, which is useful for the synthesis of longer peptides. bachem.comqyaobio.com

Development of Analogs and Structural Variants for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By synthesizing and testing a series of analogs, researchers can identify key structural features responsible for the desired activity. nih.govacs.org

For peptide inhibitors of enzymes like prolyl oligopeptidase, SAR studies have shown that the hydrophobicity and molecular bulk of amino acids at specific positions can significantly influence inhibitory potency. nih.govacs.org Modifications can include substituting amino acids, altering the peptide backbone, or introducing non-natural amino acids. rsc.orgmdpi.com For example, replacing a glycine (B1666218) with an alanine (B10760859) or proline can introduce conformational constraints that may enhance activity or stability. acs.org The development of such analogs provides valuable information for the rational design of more potent and selective inhibitors. core.ac.uk

Purification and Isolation Methodologies for Z-Pro-Ala-Gly-Pro-4M-betana and its Derivatives

After synthesis, the crude peptide product contains impurities that must be removed to obtain a high-purity compound. lcms.cz The most common and effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.cznih.govbio-works.com This technique separates the target peptide from impurities based on differences in hydrophobicity. bio-works.com

Other chromatographic techniques used for peptide purification include ion-exchange chromatography, size-exclusion chromatography, and solid-phase extraction (SPE). nih.govresearchgate.net SPE can be a rapid and cost-effective method for initial purification or sample concentration. researchgate.net The choice of purification method depends on the physicochemical properties of the peptide and the nature of the impurities. nih.gov

For fluorescently labeled peptides, such as those containing the 4MβNA group, purification by HPLC is also standard. creative-peptides.comnih.gov The purity and identity of the final product are typically confirmed by analytical HPLC and mass spectrometry. creative-peptides.comthermofisher.com

Table 2: Compound Names

| Abbreviation | Full Name |

| Z | Benzyloxycarbonyl |

| Pro | Proline |

| Ala | Alanine |

| Gly | Glycine |

| 4M-betana | 4-Methoxy-β-naphthylamide |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Bzl | Benzyl |

| Acm | Acetamidomethyl |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-Phase Peptide Synthesis |

| CEPS | Chemo-Enzymatic Peptide Synthesis |

| SAR | Structure-Activity Relationship |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| SPE | Solid-Phase Extraction |

| 4MβNA | 4-Methoxy-β-naphthylamide |

Comprehensive Structural and Conformational Characterization of Z Pro Ala Gly Pro 4m Betana

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for probing the intricate details of molecular structure. Each technique offers a unique window into the conformational properties of the peptide, from the solution-state dynamics to the nature of its chemical bonds and secondary structural elements.

High-resolution NMR spectroscopy is a powerful tool for determining the solution conformations of peptides. ias.ac.in It provides quantitative, atomic-level information on molecular dynamics under equilibrium conditions across a vast range of time scales. For a molecule like Z-Pro-Ala-Gly-Pro-4M-betana, NMR can elucidate the preferred conformations of the peptide backbone and the proline ring puckering.

Key NMR parameters used in conformational analysis include chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effects (NOEs). The chemical shifts of backbone protons and carbons are sensitive to the local secondary structure. nih.gov For instance, the 13C chemical shifts of the Proline ring are highly sensitive to its conformation, with the γ-carbon chemical shift differing by approximately 2 ppm between the endo and exo puckers. nih.gov

The temperature coefficients of amide proton chemical shifts can help identify intramolecularly hydrogen-bonded NH groups, which are characteristic of stable secondary structures like β-turns. ias.ac.in NOEs provide distance constraints between protons that are close in space (typically <5 Å), which is essential for building a three-dimensional model of the peptide's structure. researchgate.net The analysis of NOE patterns can reveal the spatial relationships between different parts of the molecule, such as close contacts between the N-terminal and C-terminal residues, which would indicate a folded or turn-like conformation.

| NMR Parameter | Information Provided | Example Application |

|---|---|---|

| Chemical Shifts (¹H, ¹³C) | Local secondary structure, proline ring pucker. nih.gov | Distinguishing between different puckering conformations (endo/exo) of the proline rings. nih.gov |

| Temperature Coefficients (dδ/dT) | Solvent exposure of amide protons, identification of intramolecular hydrogen bonds. ias.ac.in | Identifying NH groups involved in β-turns or other folded structures. ias.ac.in |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (<5 Å), provides constraints for 3D structure calculation. researchgate.net | Detecting close proximity between residues to define the overall fold of the peptide. |

| Spin-Spin Coupling Constants (³J) | Dihedral angles (φ, ψ) via the Karplus equation. researchgate.net | Determining the torsion angles of the peptide backbone. researchgate.net |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a non-destructive analysis that produces a characteristic chemical "fingerprint" of a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, providing information on intramolecular vibrations that are highly characteristic of the molecule's bonding and configuration. mt.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecular dipole moment. libretexts.org Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the molecule's polarizability. mt.comlibretexts.org Because of these different selection rules, IR and Raman spectroscopy often provide complementary information.

For peptides like Z-Pro-Ala-Gly-Pro-4M-betana, these techniques are particularly useful for analyzing the amide bonds that form the peptide backbone. The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and Amide III band (~1230-1300 cm⁻¹) are sensitive to the secondary structure (e.g., α-helix, β-sheet, turns). In a study of the collagen-model peptide (Pro-Pro-Gly)₁₀, Raman microscopy allowed for the accurate assignment of three distinct amide bands corresponding to the three different peptide bonds (Pro-Pro, Pro-Gly, and Gly-Pro) in the structure. nih.gov This level of detail can be applied to analyze the specific peptide linkages within Z-Pro-Ala-Gly-Pro-4M-betana.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Sensitivity |

|---|---|---|

| Amide A (N-H stretch) | ~3300 | Hydrogen bonding status of NH groups. spectroscopyonline.com |

| Amide I (C=O stretch) | 1600 - 1700 | Peptide secondary structure (α-helix, β-sheet, turn, random coil). nih.gov |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Conformation and hydrogen bonding. |

| Amide III | 1230 - 1300 | Backbone conformation, sensitive to ψ torsion angles. nih.gov |

| C-H vibrations | 2850 - 3000 | Presence of CH, CH₂, and CH₃ groups. spectroscopyonline.com |

Chiroptical techniques are exceptionally sensitive to the chiral nature and three-dimensional arrangement of molecules. Circular Dichroism (CD) and Raman Optical Activity (ROA) are powerful probes of peptide secondary structure in solution. researchgate.netnih.gov

Circular Dichroism measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation. Different secondary structures like α-helices, β-sheets, and β-turns produce distinct CD spectra, allowing for the estimation of their relative populations. nih.gov

Vibrational Spectroscopy (Raman, Infrared) for Bond Analysis and Conformational States

X-Ray Crystallography for Solid-State Conformational Analysis of Z-Pro-Ala-Gly-Pro-4M-betana and Analogs

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov It provides unambiguous and accurate structural parameters by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov

For a peptide like Z-Pro-Ala-Gly-Pro-4M-betana, obtaining a high-quality crystal suitable for diffraction would yield a precise model of its conformation in the solid state. This would include the exact bond lengths, bond angles, and torsion angles (φ, ψ) of the peptide backbone, the pucker of the proline rings, and the conformation of the 4M-betana moiety. The solid-state structure can serve as a crucial reference point for interpreting the more dynamic conformational data obtained from solution-state studies like NMR.

In cases where crystals of the target molecule are not available, the crystal structures of analogs can provide valuable insights. For example, the high-resolution crystal structure of the collagen-model peptide (Pro-Pro-Gly)₁₀ has been used as a reference to test theoretical calculations of vibrational spectra and for understanding polyproline II helices in more complex proteins. nih.gov Similarly, crystallographic data from other proline-containing peptide analogs can inform the likely conformations of the Pro-Ala and Gly-Pro segments within Z-Pro-Ala-Gly-Pro-4M-betana.

Computational Approaches to Conformational Landscape and Dynamics

Computational methods are essential for exploring the full conformational landscape of flexible molecules and for interpreting experimental data. These approaches can model molecular behavior and energetics, providing a bridge between static structures and dynamic processes.

Molecular Mechanics (MM) and Quantum Mechanics (QM) are two major classes of computational methods used to study molecular systems. unipd.it

Molecular Mechanics (MM) uses classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. unipd.it This approach is computationally efficient and allows for the exploration of the conformational space of large molecules and long-timescale dynamics through methods like molecular dynamics (MD) simulations. mpg.de For Z-Pro-Ala-Gly-Pro-4M-betana, MM simulations can be used to sample a wide range of possible conformations and identify low-energy structures.

Quantum Mechanics (QM) calculations solve the Schrödinger equation to describe the electronic structure of a molecule. unipd.it These methods are much more computationally intensive than MM but provide a more accurate description of chemical bonding and reactivity. mdpi.com

Hybrid QM/MM methods have become a popular tool for studying chemical processes in large systems. mpg.de In this approach, the chemically active region of the system (e.g., a specific bond or residue) is treated with a high-level QM method, while the rest of the molecule and its environment are described by a more efficient MM force field. mpg.dececam.org For Z-Pro-Ala-Gly-Pro-4M-betana, a QM/MM approach could be used to accurately model the electronic properties and conformational preferences of the non-standard 4M-betana residue while still accounting for the flexibility of the entire peptide backbone. By calculating the relative energies of different conformations identified through experiments or MM simulations, these methods provide a detailed energetic profile of the molecule's conformational landscape.

Extensive Molecular Dynamics (MD) Simulations for Conformational Transitions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of peptides, including conformational transitions and the influence of the surrounding solvent. While specific MD studies on Z-Pro-Ala-Gly-Pro-4M-betana are not available, extensive research on similar peptide sequences, particularly those containing the Pro-Gly motif, provides significant insights into its likely behavior in different solvent environments.

Peptides containing the Pro-Gly sequence are known for their conformational flexibility and their propensity to form β-turns. acs.orgnih.gov MD simulations of peptides with D-Pro-Gly sequences have shown that the preference for specific types of β-turns can be influenced by the solvent. rsc.org For instance, in a less polar solvent like dichloromethane (B109758) (CH2Cl2), Ac-D-Pro-Gly-NHMe shows a preference for βI' turns, whereas in water, it favors βII' turns. rsc.org This solvent-dependent conformational preference is a critical factor in peptide folding and function.

The solvent can significantly impact the energetics of prolyl peptide bond isomerization, a key conformational change in proline-containing peptides. nih.govnih.gov Studies on Ac-Gly-Pro-OMe have revealed that the free energy of activation for this isomerization is higher in water compared to aprotic solvents. nih.govnih.gov This is attributed to the ability of water to form hydrogen bonds, which stabilizes the ground state of the peptide bond. nih.govnih.gov Therefore, it is expected that the conformational landscape of Z-Pro-Ala-Gly-Pro-4M-betana would be similarly influenced by the solvent environment, with aqueous solutions promoting more stable, and potentially different, conformations compared to non-polar solvents.

The inclusion of solvent in computational models is crucial for accurately describing peptide folding. acs.orgnih.gov Studies on a model tetrapeptide, NH3+-D-Ala-L-Pro-Gly-D-Ala-CO2-, have demonstrated that while the loop conformation of the Pro-Gly core is not inherently stable in a vacuum, the propensity to form β-hairpin loops is an intrinsic property of the Pro-Gly sequence in an aqueous environment. acs.orgnih.gov The flanking alanine (B10760859) residues in this model peptide only partially stabilize the structure, highlighting the dominant role of the solvent in directing the final conformation. acs.orgnih.gov

Table 1: Predicted Solvent Effects on the Conformation of Z-Pro-Ala-Gly-Pro-4M-betana based on Analogous Peptides

| Solvent Property | Predicted Effect on Z-Pro-Ala-Gly-Pro-4M-betana Conformation | Rationale from Analogous Studies |

| Polar Protic (e.g., Water) | Stabilization of β-turn and β-hairpin structures. acs.orgnih.gov Increased energy barrier for Pro-cis/trans isomerization. nih.govnih.gov | Intrinsic property of the Pro-Gly sequence in aqueous environments. acs.orgnih.gov Hydrogen bonding with the peptide backbone stabilizes the ground state. nih.govnih.gov |

| Aprotic (e.g., Dichloromethane) | Potential preference for different types of β-turns compared to protic solvents. rsc.org Lower energy barrier for Pro-cis/trans isomerization. nih.govnih.gov | Observed shifts in β-turn preference for Ac-D-Pro-Gly-NHMe in CH2Cl2 vs. water. rsc.org Lack of hydrogen bond donation from the solvent. nih.govnih.gov |

| Vacuum (in silico) | Unstable loop conformation of the Pro-Gly core. acs.orgnih.gov | The inherent stability of β-turns is dependent on solvent interactions. acs.orgnih.gov |

Conformational Clustering and Statistical Analysis of Peptide Motifs (e.g., Pro-Gly Motif)

Conformational clustering is a technique used to group similar structures from MD simulation trajectories, providing a statistical overview of the most populated conformational states of a peptide. This analysis is particularly valuable for flexible molecules like Z-Pro-Ala-Gly-Pro-4M-betana, which are likely to exist as an ensemble of different conformations.

The Pro-Gly motif is a well-studied peptide sequence known to adopt multiple conformations, often acting as a mimic for natural β-hairpin turns. acs.orgnih.gov However, in shorter peptides, its propensity to form a stable turn is not always guaranteed. acs.orgnih.gov Statistical analysis of spectroscopic data from a model tetrapeptide (NH3+-D-Ala-L-Pro-Gly-D-Ala-CO2-) has provided a conformer distribution that is consistent with computational energy calculations. acs.orgnih.gov This combined experimental and theoretical approach is highly beneficial for understanding the conformational behavior of Pro-Gly containing peptides. acs.orgnih.gov

The benzyloxycarbonyl (Z) group at the N-terminus can also influence the conformational preferences of the peptide. In studies of other peptides, the Z-group has been shown to participate in intramolecular hydrogen bonding, which can stabilize specific conformations. nih.gov For instance, in Z-dehydrophenylalanine containing peptides, the Z-group can contribute to the formation of helical structures. nih.gov It is plausible that the Z-group in Z-Pro-Ala-Gly-Pro-4M-betana could similarly interact with the peptide backbone, thereby influencing the distribution of conformational clusters.

The following table summarizes the likely conformational motifs and their characteristics for Z-Pro-Ala-Gly-Pro-4M-betana, based on the analysis of its constituent parts in other molecular contexts.

Table 2: Predicted Conformational Motifs for Z-Pro-Ala-Gly-Pro-4M-betana

| Peptide Motif | Predicted Conformational Tendency | Key Influencing Factors | Supporting Evidence from Analogous Systems |

| Pro-Gly | High propensity for β-turn formation, particularly types I' and II'. acs.orgnih.govrsc.org | Solvent polarity, flanking residues. acs.orgnih.govrsc.org | Ac-D-Pro-Gly-NHMe shows solvent-dependent β-turn preferences. rsc.org |

| Ala-Gly | Flexible region, can adopt various turn and extended conformations. | Local electrostatic interactions, hydrogen bonding. | General principles of peptide flexibility. |

| Gly-Pro | Can facilitate turn structures, but generally more flexible than Pro-Gly. | Cis/trans isomerization of the Gly-Pro peptide bond. | Known flexibility of glycine (B1666218) and the constrained nature of proline. |

| Z-Pro | The Z-group may form intramolecular hydrogen bonds, potentially stabilizing turn or helical structures. nih.gov | Solvent environment, steric interactions with the Pro ring. | Studies on other Z-protected peptides show participation in defined secondary structures. nih.gov |

| Pro-4M-betana | The bulky aromatic 4M-betana group likely introduces steric constraints, potentially favoring more extended or specific folded conformations to minimize steric hindrance. | Aromatic stacking interactions, solvent exposure of the hydrophobic group. | General principles of steric effects from bulky C-terminal groups. |

Enzymatic Hydrolysis and Mechanistic Interrogations of Z Pro Ala Gly Pro 4m Betana

Substrate Specificity Determinants for Z-Pro-Ala-Gly-Pro-4M-betana Hydrolysis

The susceptibility of Z-Pro-Ala-Gly-Pro-4M-betana to enzymatic hydrolysis is dictated by the enzyme's ability to recognize and bind to specific amino acid sequences within the peptide. The primary determinants are the types of proteases that can accommodate proline residues at various positions in their active sites.

The specific sequence of Z-Pro-Ala-Gly-Pro-4M-betana makes it a substrate for a select group of enzymes, primarily those that recognize and cleave peptide bonds involving proline.

Proline-Specific Endopeptidases: These enzymes, also known as prolyl oligopeptidases (POPs), are a major class of proteases expected to hydrolyze this substrate. They specifically cleave peptide bonds on the C-terminal side of proline residues. chemsrc.comresearchgate.netnih.gov An example is the well-characterized proline-specific endopeptidase from Flavobacterium meningosepticum, which is known to hydrolyze substrates like Z-Gly-Pro-MCA. researchgate.net Given that Z-Pro-Ala-Gly-Pro-4M-betana contains a Gly-Pro bond, it represents a potential cleavage site for this class of enzymes.

Fibroblast Activation Protein Alpha (FAPα): FAPα is a type II transmembrane serine protease that is highly expressed in the stroma of many epithelial cancers and at sites of tissue remodeling. chemimpex.comnih.govmedchemexpress.com It possesses both dipeptidyl peptidase and endopeptidase activity, with a preference for cleaving after a proline residue. bachem.comscience.gov Its substrate specificity is often directed towards peptides with an N-terminal blocking group and a Pro residue at the P1 position, making Z-Pro-Ala-Gly-Pro-4M-betana a suitable candidate for FAPα-mediated hydrolysis. chemimpex.comnih.gov FAPα is considered a key target in cancer therapy, and substrates like this are used to probe its activity. medchemexpress.com

Thrombin: Thrombin is a crucial serine protease in the blood coagulation cascade that typically cleaves between Arginine (Arg) and Glycine (B1666218) (Gly) residues. While its primary specificity is not for proline, one of its optimal cleavage motifs is A-B-Pro-Arg-|-X-Y, where A and B are hydrophobic amino acids. Substrates such as Z-Gly-Pro-Arg-4MβNA are designed for thrombin. Hydrolysis of Z-Pro-Ala-Gly-Pro-4M-betana by thrombin is less likely due to the presence of Proline instead of Arginine at the P1 site (the residue preceding the scissile bond).

The interaction between a protease and its substrate is defined by the fit of the substrate's amino acids (P sites) into the corresponding binding pockets (S sites) of the enzyme's active site. The cleavage occurs between the P1 and P1' residues. For Z-Pro-Ala-Gly-Pro-4M-betana, the likely cleavage site is after the first Proline, making the sequence Z(P4)-Pro(P3)-Ala(P2)-Gly(P1)-|-Pro(P1')-4M-betana.

P-Site Specificity: The residues N-terminal to the cleavage site are critical for recognition. For proline-specific endopeptidases, a crucial factor is the conformation of the peptide bond preceding the P1 proline residue. Research has shown that the proline-specific endopeptidase from Flavobacterium has an absolute requirement for a trans configuration of the P2-P1 peptide bond (in this case, Ala-Gly) for hydrolysis to occur. researchgate.net Substrate molecules with a cis bond must first isomerize to the trans form before they can be cleaved. researchgate.net

P'-Site Specificity: The residues C-terminal to the cleavage site also influence the rate of hydrolysis. In studies of beta-collagenase, which also cleaves at proline-rich sequences, having a Proline or Alanine (B10760859) at the P2' site was found to be favorable. The presence of Proline at the P1' position in Z-Pro-Ala-Gly-Pro-4M-betana would similarly interact with the S1' binding pocket of the target enzyme, influencing cleavage efficiency.

The efficiency of enzymatic hydrolysis is highly sensitive to the amino acid sequence of the substrate.

Substitution at P1: The P1 position is the most critical determinant for many proteases. For proline-specific enzymes like FAPα and POPs, replacing the Gly(P1) with other residues would likely have a dramatic effect. For instance, replacing it with a charged or bulky amino acid could hinder binding to the S1 pocket, which is specifically adapted for the small, flexible glycine residue next to the rigid proline.

Substitution at P2: The P2 position also plays a significant role. For FAPα, the P2 residue preference is known to affect enzyme activity. nih.gov In a study on ginger protease, which recognizes Pro at the P2 position, Alanine was also identified as a recognized residue at this position. Substituting the Ala(P2) in Z-Pro-Ala-Gly-Pro-4M-betana could modulate the binding affinity and hydrolysis rate.

Substitution at P' Sites: Altering the Pro(P1') residue would directly impact the interaction with the S' side of the enzyme's active site. Studies on other proteases show that the identity of P' residues significantly influences kcat/Km values. Replacing the P1' Proline with a different amino acid would likely alter the cleavage efficiency depending on the specific steric and chemical preferences of the enzyme's S1' pocket.

Elucidation of P-Site and P'-Site Specificity using Z-Pro-Ala-Gly-Pro-4M-betana

Detailed Enzyme Kinetics of Z-Pro-Ala-Gly-Pro-4M-betana Cleavage

The kinetics of enzyme-catalyzed reactions are described by parameters that quantify the enzyme's affinity for the substrate and its catalytic turnover rate.

The table below presents kinetic parameters for similar proline-containing substrates, which can serve as a reference for the expected kinetic profile of Z-Pro-Ala-Gly-Pro-4M-betana hydrolysis by proline-specific peptidases.

| Enzyme | Substrate | K_m (M) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Proline-specific endopeptidase (Flavobacterium sp.) chemsrc.com | Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ | Not Reported | Not Reported |

| Proline-specific endopeptidase (Flavobacterium sp.) chemsrc.com | Z-Gly-Pro-2NNap | 1.4 x 10⁻⁴ | Not Reported | Not Reported |

| Z-Pro-prolinal-insensitive peptidase (Bovine serum) | Z-Gly-Pro-MCA | 5.4 x 10⁻⁵ | Not Reported | Not Reported |

| Beta-collagenase (Clostridium histolyticum) | CN-Nph-Gly-Pro-Ala | Not Reported | Not Reported | 7.3 x 10⁵ ¹ |

| ¹Value reported as 4.4 x 10⁷ M⁻¹min⁻¹, converted to M⁻¹s⁻¹. |

Note: Data for the specific substrate Z-Pro-Ala-Gly-Pro-4M-betana was not found. The values presented are for analogous substrates and provide an indication of the range of kinetic parameters that might be expected.

The catalytic activity of enzymes is profoundly influenced by environmental factors such as pH and temperature.

pH Dependence: Most enzymes have an optimal pH at which their activity is maximal. For proline-specific endopeptidase from Flavobacterium sp., the optimal pH is approximately 6.5, with stability in the range of 5.5 to 8.5. chemsrc.com A different prolyl endopeptidase from Aspergillus niger exhibits maximum activity at a more acidic pH of 4.0. chemimpex.com A Z-Pro-prolinal-insensitive peptidase isolated from bovine serum showed optimal activity in the pH range of 7.4-8.0. Thrombin is active over a broad pH range of 5.0 to 10.0, with an optimum around 8.3. Therefore, the hydrolysis of Z-Pro-Ala-Gly-Pro-4M-betana would be expected to proceed optimally at a pH between 6.5 and 8.0 if catalyzed by FAPα or a similar mammalian proline endopeptidase.

Temperature Dependence: Enzymatic reaction rates generally increase with temperature up to an optimum, after which the enzyme begins to denature and lose activity. The proline-specific endopeptidase from Flavobacterium sp. has an optimal temperature of around 37°C. chemsrc.com Similarly, prolyl endopeptidases from fungal sources have shown optima between 30°C and 60°C. chemimpex.com These findings suggest that the hydrolysis of Z-Pro-Ala-Gly-Pro-4M-betana would likely be most efficient at or near physiological temperature (37°C).

Investigation of Allosteric Regulation and Modulator Effects

Allosteric regulation, a process where the binding of a modulator to a site other than the active site alters enzyme activity, is a key mechanism for controlling biological pathways. In the context of peptidases that hydrolyze substrates like Z-Pro-Ala-Gly-Pro-4M-betana, the binding of allosteric modulators can either enhance or inhibit the cleavage of the peptide.

Studies on related peptidases have shown that both small molecules and other proteins can act as allosteric modulators. For instance, the binding of certain molecules can induce conformational changes in the enzyme, leading to a more favorable or unfavorable orientation of the active site residues for catalysis. While specific allosteric modulators for the hydrolysis of Z-Pro-Ala-Gly-Pro-4M-betana are not extensively documented in publicly available literature, the principles of allosteric regulation are fundamental to enzyme function. The dynamic alignment of the enzyme, substrate, and any cofactors is crucial for catalysis, and allosteric modulators can influence this network of interactions. nih.gov

Mechanistic Probing of Z-Pro-Ala-Gly-Pro-4M-betana Hydrolysis

Understanding the precise mechanism by which Z-Pro-Ala-Gly-Pro-4M-betana is hydrolyzed provides insights into the enzyme's catalytic strategy and offers avenues for the design of specific inhibitors.

Analysis of Catalytic Mechanism and Transition State Analogs

Prolyl endopeptidases, the likely enzymes to act on Z-Pro-Ala-Gly-Pro-4M-betana, are typically serine proteases. Their catalytic mechanism involves a catalytic triad, often composed of serine, histidine, and aspartate residues in the active site. The hydrolysis of the peptide bond C-terminal to the proline residue proceeds through a two-step process. First, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the proline, leading to the formation of a tetrahedral intermediate. This is followed by the release of the 4MβNA leaving group and the formation of an acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the cleaved peptide and regenerating the free enzyme.

Transition state analogs are stable molecules that mimic the unstable tetrahedral intermediate of the enzymatic reaction. medchemexpress.com These analogs are potent inhibitors because they bind to the enzyme's active site with high affinity, effectively blocking access to the natural substrate. medchemexpress.com For enzymes that cleave Z-Pro-Ala-Gly-Pro-4M-betana, transition state analogs would likely incorporate a stable, tetrahedral core structure in place of the scissile peptide bond. The design of such analogs is a key strategy in the development of specific enzyme inhibitors. caymanchem.com

Role of the 4MβNA Leaving Group in Fluorogenic Detection and Quantification

The 4-methoxy-β-naphthylamine (4MβNA) moiety of Z-Pro-Ala-Gly-Pro-4M-betana is a fluorogenic leaving group. In the intact substrate, the fluorescence of the 4MβNA group is quenched. Upon enzymatic cleavage of the peptide bond, free 4MβNA is released into the solution. medchemexpress.com The liberated 4MβNA is fluorescent, and its appearance can be monitored over time using a fluorometer. echelon-inc.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity. This continuous assay method allows for rapid and convenient kinetic evaluation of the protease.

The properties of a similar fluorogenic leaving group, 7-amino-4-methylcoumarin (B1665955) (AMC), which is released from substrates like Z-Gly-Pro-AMC, are well-characterized and highlight the principles of fluorogenic detection. caymanchem.com

Table 1: Spectroscopic Properties of a Representative Fluorogenic Leaving Group

| Property | Value |

| Excitation Wavelength (nm) | 340-360 |

| Emission Wavelength (nm) | 440-460 |

Data based on the properties of 7-amino-4-methylcoumarin (AMC), a commonly used fluorogenic leaving group with similar application to 4MβNA. caymanchem.com

Inhibition Studies and Characterization of Inhibitory Potency and Mode

Inhibition studies are crucial for characterizing the interaction between an enzyme and its inhibitors. By measuring the rate of hydrolysis of Z-Pro-Ala-Gly-Pro-4M-betana in the presence of varying concentrations of an inhibitor, the inhibitory potency (often expressed as the IC50 or Ki value) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) can be determined.

For example, in competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Non-competitive inhibitors, on the other hand, bind to a site distinct from the active site and can inhibit the enzyme regardless of the substrate concentration. toyobo.co.jp

The inhibitory properties of various compounds against peptidases are often evaluated using substrates similar to Z-Pro-Ala-Gly-Pro-4M-betana. The data from such studies are used to generate dose-response curves and to determine key inhibitory constants.

Table 2: Representative Inhibition Data for a Prolyl Endopeptidase

| Inhibitor | Type of Inhibition | IC50 (µM) |

| Bestatin | Competitive | Varies by enzyme |

| Z-Pro-prolinal | Competitive | Varies by enzyme |

This table provides examples of known inhibitors of prolyl endopeptidases and their general mode of action. Specific IC50 values are highly dependent on the specific enzyme and assay conditions. glycodepot.comnih.gov

Research Applications and Utility in Preclinical Models

Z-Pro-Ala-Gly-Pro-4M-betana as a Tool in In Vitro Biochemical Assays

Biochemical assays are fundamental to drug discovery and enzyme characterization, providing a controlled environment to study molecular interactions. wuxibiology.comnovalix.com The unique properties of Z-Pro-Ala-Gly-Pro-4M-betana and its derivatives make them highly suitable for these applications.

High-Throughput Screening for Enzyme Activity and Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on a specific biological target. plos.orgnih.govbasicmedicalkey.com In the context of protease research, fluorogenic substrates are often employed to monitor enzyme activity. The cleavage of such a substrate by a protease results in a measurable signal, which can be inhibited by the presence of a potential drug candidate. mdpi.com

Derivatives of the Z-Pro-Ala-Gly-Pro sequence can be designed as fluorogenic substrates for specific proteases. In a typical HTS setup, the enzyme of interest is incubated with a library of small molecules before the addition of the fluorogenic substrate. A decrease in the fluorescent signal compared to a control indicates that a compound has inhibited the enzyme's activity. This method allows for the efficient identification of potential protease inhibitors from vast chemical libraries. mdpi.comrsc.org The robustness of an HTS assay is often quantified by the Z'-factor, with a value greater than 0.5 generally considered excellent for biochemical assays. basicmedicalkey.com

Table 1: Key Parameters in High-Throughput Screening

| Parameter | Description | Relevance in Inhibitor Discovery |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | A primary measure of an inhibitor's potency. |

| Z'-factor | A statistical parameter that quantifies the quality of an HTS assay. basicmedicalkey.com | Indicates the suitability of an assay for large-scale screening. basicmedicalkey.com |

| Signal-to-Noise Ratio | The ratio of the signal with an active enzyme to the signal in the absence of the enzyme. | Determines the sensitivity and reliability of the assay. |

Application in Cell-Free Systems for Proteolytic Activity Monitoring

Cell-free systems, such as cell lysates, provide a more complex and physiologically relevant environment for studying enzyme activity compared to purified enzyme preparations. plos.org Monitoring proteolytic activity in these systems is crucial for understanding the regulation of proteases in a cellular context. nih.govmdpi.comnih.gov

Integration of Z-Pro-Ala-Gly-Pro-4M-betana Derivatives in Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes activity-based probes (ABPs) to label and identify active enzymes within complex biological samples. nih.govresearchgate.netresearchgate.net ABPs typically consist of a recognition element, a reactive "warhead," and a reporter tag.

Rational Design and Synthesis of ABPs Incorporating the Z-Pro-Ala-Gly-Pro Motif

The Z-Pro-Ala-Gly-Pro sequence can serve as the recognition motif in the design of ABPs targeting specific proteases. This peptide sequence guides the probe to the active site of the target enzyme. nih.gov The rational design of these probes involves coupling the peptide motif to a reactive warhead that forms a covalent bond with a catalytic residue in the enzyme's active site, and a reporter tag, such as biotin (B1667282) or a fluorophore, for detection and purification. nih.govresearchgate.net The synthesis of such probes is often achieved through solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of the desired amino acids and modifications. acs.orgresearchgate.netrsc.org

Table 2: Components of an Activity-Based Probe (ABP)

| Component | Function | Examples |

| Recognition Motif | Provides specificity for the target enzyme class. nih.gov | Z-Pro-Ala-Gly-Pro, Ala-Ala-Pro-Arg nih.gov |

| Reactive Warhead | Forms a covalent bond with the active site of the enzyme. nih.gov | Diphenylphosphonate, Vinyl sulfone nih.gov |

| Reporter Tag | Enables detection and/or purification of the labeled enzyme. nih.gov | Biotin, Fluorophores (e.g., Cyanine (B1664457) dyes) |

Application of ABPs for Profiling Protease Activity in Complex Biological Matrices

ABPs incorporating the Z-Pro-Ala-Gly-Pro motif can be used to profile the activity of specific proteases in complex biological samples like cell lysates and tissue sections. nih.gov After incubation of the sample with the ABP, the labeled proteases can be visualized by in-gel fluorescence scanning or identified by mass spectrometry after affinity purification of the biotin-tagged proteins. nih.govresearchgate.net This approach allows for the identification and quantification of active proteases, providing a more accurate reflection of enzyme function than methods that only measure protein abundance. nih.gov Competitive ABPP, where the sample is pre-incubated with a potential inhibitor before adding the ABP, can be used to assess the inhibitor's selectivity and target engagement in a cellular context. oup.com

In Vivo Studies Employing Z-Pro-Ala-Gly-Pro-4M-betana-Based Probes in Animal Models (For Research Use Only)

The application of molecular probes in living organisms provides invaluable insights into biological processes in a physiological setting. chemicalprobes.orgnih.govnih.gov Probes based on the Z-Pro-Ala-Gly-Pro-4M-betana scaffold have been adapted for use in animal models for research purposes. cuny.edu

These in vivo probes are often designed to generate a detectable signal, such as fluorescence or bioluminescence, upon interaction with their target protease. nih.govnih.gov For example, a fluorescently quenched probe can be designed to become fluorescent only after cleavage by the target enzyme. This "turn-on" mechanism reduces background signal and enhances detection sensitivity.

In animal models, these probes can be administered systemically or locally to visualize the activity of specific proteases in real-time. chemicalprobes.org This allows researchers to study the role of proteases in various physiological and pathological processes. nih.gov For instance, a probe that is cleaved by thrombin, Z-Gly-Pro-Arg-4MβNA, releases a fluorescent compound that can mark the site of thrombin activity. medchemexpress.com It is crucial that such probes are well-characterized for their pharmacokinetic and pharmacodynamic properties to ensure appropriate target engagement and interpretation of the results. chemicalprobes.org

Monitoring Target Enzyme Activity in Living Organisms

The primary application of Z-Pro-Ala-Gly-Pro-4M-betana in preclinical models is the real-time monitoring of target enzyme activity in vivo. The peptide sequence, rich in proline residues, suggests its potential as a substrate for post-proline cleaving enzymes, a class of serine proteases that play significant roles in various physiological and pathological processes. One such key enzyme is prolyl oligopeptidase (POP), which is implicated in neurodegenerative diseases, and other proline-specific endopeptidases. nih.govopenmedicinalchemistryjournal.com

The mechanism of action for monitoring enzyme activity relies on the fluorogenic properties of the 4M-betana group. In the intact peptide, the fluorescence of the 4-methoxy-β-naphthylamine is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal proline and the 4M-betana group by the target enzyme, the fluorophore is released, leading to a detectable increase in fluorescence. This change in fluorescence intensity can be correlated with the level of enzyme activity in the specific tissue or fluid being studied.

Preclinical studies in animal models, such as rats, have successfully utilized similar fluorogenic substrates to measure the activity of enzymes like prolyl oligopeptidase in various brain regions and peripheral tissues. openmedicinalchemistryjournal.comresearchgate.net For instance, researchers have monitored the hydrolysis of specific MCA (4-methyl-coumaryl-7-amide) peptide substrates to assess POP activity in models of schizophrenia. researchgate.net This approach allows for the investigation of enzyme dysregulation in disease states and the assessment of the pharmacological effects of potential therapeutic agents on enzyme activity.

Table 1: Representative Fluorogenic Substrates for Monitoring Proline-Specific Peptidase Activity

| Substrate Name | Target Enzyme (putative) | Fluorophore | Application Principle |

| Z-Pro-Ala-Gly-Pro-4M-betana | Prolyl Oligopeptidase (POP) and other proline-specific peptidases | 4-methoxy-β-naphthylamine (4M-betana) | Release of fluorophore upon enzymatic cleavage leads to increased fluorescence. |

| Z-Gly-Pro-MCA | Prolyl Oligopeptidase (POP) | 7-Amino-4-methylcoumarin (B1665955) (AMC) | Enzymatic hydrolysis liberates the highly fluorescent AMC group. |

| Z-Gly-Pro-pNA | Prolyl Endopeptidase (PEP) | p-Nitroanilide (pNA) | Cleavage releases the chromogenic p-nitroanilide, which can be measured spectrophotometrically. tribioscience.com |

This table is generated based on the principles of similar fluorogenic peptide substrates.

Assessing Peptide Stability and Bioavailability in Animal Systems (Excluding Pharmacokinetics for Drug Development)

Beyond its role as an enzyme substrate, the stability and bioavailability of Z-Pro-Ala-Gly-Pro-4M-betana itself can be assessed in animal systems, providing valuable data on the general characteristics of short, modified peptides. The "Z" group (carbobenzoxy) at the N-terminus and the proline-rich sequence can influence its stability against degradation by non-target proteases. Proline residues are known to be resistant to cleavage by many common endopeptidases.

In preclinical research, the stability of similar peptides is often evaluated by incubating them with biological samples such as plasma, serum, or tissue homogenates from animal models and measuring the rate of degradation over time. researchgate.netnih.gov For bioavailability assessment, the peptide can be administered to animals (e.g., rats) via a specific route, and its presence in various tissues and fluids can be monitored, often through the detection of its fluorescent tag. nih.gov It is important to note that while animal models are useful for qualitative assessments of bioavailability (e.g., low vs. high), they are often poor quantitative predictors of human bioavailability. rsc.org

These studies are crucial for understanding how modifications to a peptide's structure affect its survival and distribution in a complex biological environment, independent of its potential as a therapeutic drug.

Table 2: Factors Influencing Peptide Stability and Bioavailability in Preclinical Models

| Factor | Influence on Z-Pro-Ala-Gly-Pro-4M-betana | Rationale |

| N-terminal Z-group | Increased stability | The carbobenzoxy group protects the N-terminus from degradation by aminopeptidases. |

| Proline-rich sequence | Increased stability | Proline residues create unique kinks in the peptide backbone, making it resistant to many common proteases. |

| Susceptibility to target enzymes | Decreased stability in specific tissues | In tissues with high activity of the target enzyme (e.g., POP), the peptide will be cleaved and degraded. |

| Route of Administration | Affects bioavailability | Oral administration would expose the peptide to the harsh environment of the GI tract, while intravenous administration would lead to more direct systemic exposure. pnas.org |

This table outlines general principles that would apply to the specified compound based on its structure and data from similar peptides.

Imaging Applications of Fluorescent Z-Pro-Ala-Gly-Pro-4M-betana Derivatives in Animal Models

The inherent fluorescent properties of the 4M-betana moiety, once released from the peptide, allow for imaging applications in animal models. In vivo fluorescence imaging can be used to visualize the location and extent of target enzyme activity in real-time within a living organism. pnas.orgeurogentec.com

In this application, Z-Pro-Ala-Gly-Pro-4M-betana or a similar fluorescently quenched substrate is administered to an animal model. As the peptide distributes throughout the body, it will only fluoresce in areas where the target enzyme is active and cleaves the peptide. This "turn-on" fluorescence can then be detected using sensitive imaging systems. This technique has been successfully used with other fluorescent peptide probes to image the activity of various proteases, such as caspases and matrix metalloproteinases, in models of cancer and other diseases. nih.govresearchgate.net

For deeper tissue imaging, derivatives of Z-Pro-Ala-Gly-Pro-4M-betana could be synthesized with near-infrared (NIR) fluorescent dyes. NIR light has better tissue penetration, allowing for the visualization of enzyme activity in deeper organs. rsc.orgeurogentec.com This approach enables non-invasive, longitudinal studies of enzyme activity during disease progression and in response to therapeutic interventions.

Table 3: Comparison of Fluorophores for In Vivo Imaging

| Fluorophore Type | Example | Excitation/Emission Wavelength | Advantages for Animal Imaging | Disadvantages for Animal Imaging |

| UV/Visible | 4-methoxy-β-naphthylamine (4M-betana), AMC | UV to Visible range | High quantum yield, well-established chemistry. | Limited tissue penetration due to absorption and scattering by biological tissues. rsc.org |

| Near-Infrared (NIR) | Cy5.5, HiLyte Fluor™ 750 | ~650-900 nm | Deep tissue penetration, low autofluorescence. rsc.orgeurogentec.com | May require more complex synthesis to attach to the peptide. |

This table provides a general comparison of fluorophore types relevant to the potential imaging applications of the specified compound and its derivatives.

Emerging Research Frontiers and Methodological Advancements

Development of Next-Generation Z-Pro-Ala-Gly-Pro-4M-betana Analogs with Enhanced Specificity and Detection Properties

The core of a fluorogenic substrate like Z-Pro-Ala-Gly-Pro-4M-betana is its peptide sequence, which dictates enzyme specificity, and a fluorophore that signals cleavage. Advances in this area focus on optimizing both components to create next-generation tools with superior performance.

Peptide Sequence Optimization: The specificity of a substrate is paramount for accurately identifying the activity of a single protease within a complex biological mixture. Positional scanning synthetic combinatorial libraries (PS-SCLs) are a powerful tool for this purpose. researchgate.net These libraries contain vast numbers of different peptide sequences, allowing researchers to rapidly screen and identify the optimal amino acid sequence preferred by a specific protease. pnas.orgnih.gov For example, a library could be designed to systematically vary the amino acids at the P1, P2, P3, and P4 positions of a tetrapeptide substrate to pinpoint sequences that are cleaved with the highest efficiency and selectivity. nih.gov This approach has been used to develop selective substrates for various proteases, including cathepsins, by identifying unique preferences, such as a liking for proline at the P2 position. nih.gov

Advanced Detection Moieties: The 4-methoxy-β-naphthylamine (4MβNA) group in Z-Pro-Ala-Gly-Pro-4M-betana is a classic fluorophore. However, new technologies offer enhanced sensitivity and functionality. rsc.org Key innovations include:

These next-generation designs aim to create analogs with lower background signals, higher quantum yields, and improved stability for more sensitive and specific detection of protease activity in diverse applications. embopress.orgrsc.org

Comparison of Detection Technologies for Protease Substrates

| Technology | Principle of Action | Key Advantages | Example Fluorophores/Systems |

|---|---|---|---|

| Standard Fluorophores | A single fluorophore (e.g., coumarin (B35378) derivative) is quenched by an amide bond to the peptide. Cleavage releases the fluorophore, restoring its emission. rsc.org | Simple, widely used, and well-characterized. nih.gov | AMC (7-amino-4-methylcoumarin), 4MβNA (4-methoxy-β-naphthylamine) nih.gov |

| FRET (Förster Resonance Energy Transfer) | A donor-acceptor pair is separated by cleavage, disrupting energy transfer and increasing donor fluorescence. google.com | Ratiometric analysis provides an internal control, improving accuracy and reducing environmental effects. rsc.org | GFP variants, Rhodamine derivatives google.comnih.gov |

| AIEgens (Aggregation-Induced Emission) | Cleavage of a solubilizing peptide causes the hydrophobic AIEgen to aggregate and become highly fluorescent. nih.gov | Extremely low background signal ("turn-on" mechanism), high signal-to-noise ratio, photostability. acs.org | TPE (Tetraphenylethylene) derivatives mdpi.com |

| NIRF (Near-Infrared Fluorescence) | Uses fluorophores that excite and emit in the near-infrared spectrum (700-900 nm). nih.gov | Reduced light scattering and absorption by tissue enables deep-tissue and in vivo imaging. nih.gov | SiR600, various cyanine (B1664457) dyes rsc.org |

Advanced Computational Modeling for Predicting Peptide-Enzyme Interactions and Designing Improved Substrates and Inhibitors

Computational modeling has become an indispensable tool for accelerating the design of novel peptide substrates and inhibitors. By simulating the interaction between a peptide and a protease at the molecular level, these methods provide insights that guide rational design and reduce the need for extensive empirical screening.

Traditional methods like molecular docking and molecular dynamics (MD) simulations predict how a peptide fits into the active site of an enzyme and the stability of the resulting complex. More recently, machine learning (ML) and artificial intelligence (AI) have revolutionized the field. These advanced computational approaches can analyze vast datasets of known cleavage events to identify subtle patterns and predict substrate specificity with high accuracy. cloud.edu.au

A particularly innovative approach is the use of graph convolutional networks (GCNs). pnas.orgnih.govbiorxiv.org A Protein Graph Convolutional Network (PGCN) represents the protease-substrate complex as a molecular graph, where atoms are nodes and their interactions are edges. pnas.orgnih.gov This structure-based model incorporates not just the peptide sequence but also the energetics of the molecular interactions, leading to a more physically grounded and robust prediction of cleavage probability. nih.govbiorxiv.org Such models have proven capable of accurately predicting the specificity of protease variants and can even be used to design new proteases that cleave non-standard substrates. pnas.orgnih.gov These deep learning tools can significantly outperform older methods and can be made accessible through webservers, empowering researchers without a deep background in programming to build their own predictive models. cloud.edu.auoup.com

Computational Approaches for Protease Substrate Analysis

| Method | Description | Application in Substrate Design |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a peptide when bound to a protease to form a stable complex. | Provides initial insights into binding modes and helps screen virtual libraries of potential substrates. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the peptide-protease complex over time. | Assesses the stability and dynamics of the binding interaction, revealing key conformational changes. |

| Machine Learning (ML) / AI | Algorithms (e.g., Support Vector Machines, Deep Neural Networks) are trained on known cleavage data to predict new cleavage sites. cloud.edu.au | Rapidly predicts substrate specificity from sequence data, identifies optimal cleavage motifs, and guides the design of highly selective substrates. oup.com |

| Graph Convolutional Networks (GCN) | Represents the protease-substrate complex as a graph, incorporating 3D structure and interaction energies into a deep learning model. pnas.orgnih.gov | Offers highly accurate, generalizable predictions of cleavage and enables the rational design of proteases with novel specificities. biorxiv.orgresearchgate.net |

Integration with Omics Technologies for Systems-Level Protease Profiling

To understand the full biological role of a protease, its activity must be studied at a systems level. Integrating substrate-based approaches with "omics" technologies, particularly mass spectrometry (MS)-based proteomics, has enabled high-throughput and comprehensive profiling of protease activity in complex biological samples. nih.gov

Key methodologies include:

These systems-level approaches provide a global view of protease function, helping to identify endogenous substrates, understand misregulated proteolysis in disease, and discover new biomarkers. nih.govacs.orgchemrxiv.orgfigshare.com

Expanding the Scope of Biological Systems Amenable to Z-Pro-Ala-Gly-Pro-4M-betana Application

The utility of fluorogenic substrates is rapidly expanding from simple in vitro assays with purified enzymes to the analysis of protease activity in increasingly complex biological environments. mit.edu The goal is to monitor protease function in its natural context, providing more physiologically relevant data. nih.gov

Fluorogenic probes are now routinely used to measure enzymatic activity in cell lysates and on the surface of living cells. thermofisher.com Specially designed substrates, such as those that are cell-permeable or incorporate near-infrared fluorophores, enable the visualization of protease activity inside living cells and in whole organisms. nih.govnih.gov For instance, probes have been successfully used for ex vivo imaging of tumor tissue, where protease activity is often dysregulated. rsc.org Researchers have also demonstrated the detection of peptidase activity in organotypic tissue slice cultures, highlighting the potential to study enzymatic processes in intact tissue structures. usda.gov These advancements are crucial for a wide range of applications, from fundamental cell biology to diagnostics and the development of targeted therapies. rsc.orgscbt.com

Q & A

Q. Tables for Reference

| Parameter | Recommended Method | Acceptance Criteria |

|---|---|---|

| Purity | Reverse-phase HPLC | ≥95% |

| Molecular Weight | LC-MS (ESI+) | ±1 Da of theoretical |

| Enzyme Inhibition (IC50) | Fluorogenic assay | Reproducibility CV ≤15% |

| Stability (25°C) | Forced degradation study | ≤5% degradation over 30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。